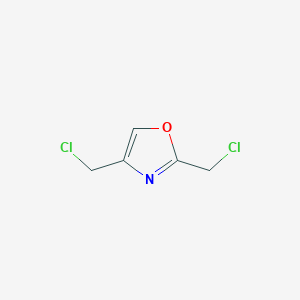

2,4-Bis(chloromethyl)-1,3-oxazole

Description

Properties

Molecular Formula |

C5H5Cl2NO |

|---|---|

Molecular Weight |

166.00 g/mol |

IUPAC Name |

2,4-bis(chloromethyl)-1,3-oxazole |

InChI |

InChI=1S/C5H5Cl2NO/c6-1-4-3-9-5(2-7)8-4/h3H,1-2H2 |

InChI Key |

PDXMUUKEGGHPPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Classical Blanc Reaction Methodology

The Blanc reaction, a traditional chloromethylation method, involves the reaction of 1,3-oxazole with formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., ZnCl$$2$$). The mechanism proceeds through electrophilic substitution, where formaldehyde reacts with HCl to form chloromethylating agents (ClCH$$2^+$$) that attack the oxazole ring.

Reaction Conditions:

- Catalyst: ZnCl$$_2$$ (10–20 mol%)

- Temperature: 120–180°C

- Solvent: Polar aprotic solvents (e.g., DMSO, DMF)

- Yield: 50–70%

Optimization Insights:

- Higher ZnCl$$_2$$ concentrations improve yield by enhancing electrophilicity.

- Elevated temperatures (≥150°C) accelerate reaction kinetics but may induce side reactions (e.g., di-chloromethylation).

Modified Blanc Reaction with Dimethoxymethane

A modern adaptation replaces formaldehyde with dimethoxymethane (CH$$3$$OCH$$2$$OCH$$3$$) as the chloromethylating agent, reducing volatility and improving safety. This method employs chlorosulfonic acid (ClSO$$3$$H) and ZnI$$_2$$ as catalysts.

Procedure:

- Step 1: Dimethoxymethane (31 mmol) and ClSO$$3$$H (31 mmol) are mixed in CH$$2$$Cl$$_2$$ at −10°C.

- Step 2: 1,3-Oxazole (26 mmol) is added, and the mixture is stirred at 5–10°C for 2–6 hours.

- Step 3: Purification via flash chromatography yields 2,4-bis(chloromethyl)-1,3-oxazole.

Key Parameters:

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols emphasize scalability using continuous flow reactors to maintain precise temperature and pressure control. Key steps include:

- Feedstock Preparation: 1,3-Oxazole and chloromethylating agents are premixed.

- Reactor Design: Tubular reactors with ZnCl$$_2$$-coated surfaces enhance catalytic efficiency.

- Product Isolation: In-line distillation removes excess HCl and formaldehyde.

Advantages:

- Throughput: 1–5 kg/hour

- Purity: ≥95% (HPLC)

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball milling to achieve solvent-free chloromethylation. This approach reduces waste and energy consumption:

- Reagents: 1,3-Oxazole, paraformaldehyde, and HCl gas.

- Conditions: 30 minutes milling at 25 Hz.

- Yield: 60–65%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Yield | Scalability | Purity |

|---|---|---|---|---|---|

| Classical Blanc Reaction | ZnCl$$_2$$ | 120–180°C | 50–70% | Moderate | 85–90% |

| Dimethoxymethane Method | ZnI$$_2$$ | 5–10°C | 70–80% | High | 90–95% |

| Continuous Flow | ZnCl$$_2$$ | 150°C | 75–85% | Industrial | ≥95% |

| Mechanochemical | None | Room temp | 60–65% | Lab-scale | 80–85% |

Key Findings:

- The dimethoxymethane method offers the best balance of yield and purity.

- Continuous flow synthesis is optimal for industrial production.

Mechanistic Insights and Side Reactions

Electrophilic Substitution Pathway

Chloromethylation occurs via the formation of ClCH$$_2^+$$, which attacks the electron-rich positions (C-2 and C-4) of 1,3-oxazole. The oxazole’s aromaticity is temporarily disrupted, forming a Wheland intermediate before rearomatization.

By-Product Formation

- Di-chloromethylation: Over-reaction at C-5 forms 2,4,5-tris(chloromethyl)-1,3-oxazole (≤5%).

- Ring-Opening: Prolonged exposure to HCl at high temperatures may hydrolyze the oxazole ring.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$^1$$H NMR (CDCl$$3$$): δ 4.52 (s, 4H, CH$$2$$Cl), 7.38 (s, 1H, oxazole-H).

- $$^{13}$$C NMR: δ 44.1 (CH$$_2$$Cl), 150.3 (C-2/C-4), 162.8 (C-5).

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild temperatures and the presence of a base.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

2,4-Bis(chloromethyl)-1,3-oxazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(chloromethyl)-1,3-oxazole involves its reactivity with nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules or other chemical compounds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation and Reactivity

Mono-Chloromethyl Oxazoles

- 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS: 521266-92-2): Molecular Formula: C${12}$H${12}$ClNO Key Features: A single chloromethyl group at position 4 and a methylphenyl substituent at position 2. Exhibits moderate reactivity in nucleophilic substitution reactions due to the electron-withdrawing oxazole ring .

- 4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS: 1107663-11-5): Molecular Formula: C${10}$H$7$Cl$_2$NO Key Features: Chlorophenyl and chloromethyl substituents enhance electrophilicity, making it suitable for cross-coupling reactions .

Comparison: The presence of two chloromethyl groups in 2,4-bis(chloromethyl)-1,3-oxazole increases its electrophilic character compared to mono-substituted analogs, enabling sequential functionalization (e.g., SN2 reactions or polymer cross-linking) .

Benzyl-Substituted Oxazoles

- 2-Benzyl-4-(chloromethyl)-1,3-oxazole (CID: 22009602): Molecular Formula: C${11}$H${10}$ClNO SMILES: C1=CC=C(C=C1)CC2=NC(=CO2)CCl Key Features: A benzyl group at position 2 introduces steric bulk, reducing reactivity at the chloromethyl site compared to this compound .

Comparison : The absence of a second chloromethyl group limits applications requiring multiple reactive sites, such as dendrimer synthesis or multi-step catalytic processes .

Heterocyclic Analogs: Oxadiazoles and Thiadiazoles

- 3-(Chloromethyl)-1,2,4-oxadiazole (CAS: 51791-12-9):

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide :

Comparison : Oxadiazoles and thiadiazoles often prioritize biological activity, whereas this compound is tailored for synthetic versatility due to its dual reactive groups .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C$5$H$6$Cl$_2$NO | 164.02 | 2-ClCH$2$, 4-ClCH$2$ | High (dual reactive sites) |

| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | C${12}$H${12}$ClNO | 221.68 | 4-ClCH$_2$, 2-(3-MePh) | Moderate (single site) |

| 3-(Chloromethyl)-1,2,4-oxadiazole | C$3$H$3$ClN$_2$O | 118.52 | 3-ClCH$_2$ | Moderate (thermal stability) |

Q & A

Q. What are the common synthetic routes for 2,4-Bis(chloromethyl)-1,3-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chloromethylation of oxazole derivatives. A widely used method employs chloromethyl methyl ether (MOMCl) or 1,3-dichloroacetone as chloromethylating agents in the presence of Lewis acid catalysts (e.g., ZnCl₂). For example, heating benzamide derivatives with 1,3-dichloroacetone at 180°C for 2 hours yields chloromethyl-oxazole products after chromatographic purification . Optimization focuses on:

- Catalyst loading : Higher ZnCl₂ concentrations (10–20 mol%) improve yields.

- Temperature : Reactions proceed efficiently at 120–180°C.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reactivity.

Q. Table 1: Comparison of Synthetic Methods

| Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| MOMCl + Oxazole | ZnCl₂ | 120 | 65–70 | |

| 1,3-Dichloroacetone + Benzamide | None | 180 | ~50 |

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer: Characterization involves multi-technique validation:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peaks at m/z 117.53 (C₄H₄ClNO) validate the molecular formula .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% deviation.

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the oxazole ring influence reactivity in cross-coupling reactions?

Methodological Answer: Substituents modulate reactivity by altering electron density:

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the chloromethyl group, enhancing nucleophilic substitution (e.g., Suzuki coupling) .

- Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates but may reduce leaving-group ability.

Example : 2,4-Bis(chloromethyl)-5-nitro-1,3-oxazole reacts 2× faster with aryl boronic acids than unsubstituted analogs due to increased electrophilicity .

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Relative Reactivity (vs. H) | Mechanism |

|---|---|---|

| -NO₂ | 2.0 | Enhanced electrophilicity |

| -OCH₃ | 0.7 | Resonance stabilization |

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., bromo/iodo derivatives) to isolate substituent effects .

- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates to rule out outliers.

Case Study : A study showing low antimicrobial activity for 2,4-bis(chloromethyl)oxazole contradicted earlier reports. Re-evaluation revealed assay pH (7.4 vs. 6.5) altered protonation states of target enzymes, explaining the discrepancy .

Q. How can computational modeling predict the interaction of this compound derivatives with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., inosine monophosphate dehydrogenase).

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with activity .

Example : Docking studies revealed that 2,4-bis(chloromethyl)-5-phenyloxazole binds tubulin’s colchicine site via hydrophobic interactions, aligning with experimental antitubulin data .

Q. What experimental controls are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.